5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S706904
CAS No.
833-47-6
M.F
C8H6N4O2S
M. Wt
222.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

CAS Number

833-47-6

Product Name

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

InChI

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11)

InChI Key

IQTFBFZCUYGFES-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N

The exact mass of the compound 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine (CAS: 833-47-6) is a bifunctional heteroaromatic scaffold utilized extensively in medicinal chemistry, materials science, and agrochemical development. Featuring a highly stable 1,3,4-thiadiazole core flanked by a nucleophilic primary amine and an electron-withdrawing meta-nitro group, this compound serves as a critical precursor for synthesizing complex amides, Schiff bases, and extended conjugated systems. Its predictable reactivity profile, combined with the specific spatial orientation of the meta-nitro substituent, makes it a highly practical starting material for library enumeration and the development of functional molecules where precise electronic tuning is required [1].

In procurement and process design, substituting 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine with its para-isomer (5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine) leads to significant deviations in both reactivity and physical properties. The para-nitro group exerts a strong resonance electron-withdrawing effect (-M) across the conjugated thiadiazole system, severely depressing the nucleophilicity of the 2-amino group and resulting in sluggish acylation kinetics and lower yields. Conversely, the meta-nitro group primarily exerts an inductive effect (-I), preserving sufficient amine nucleophilicity for efficient downstream coupling while maintaining the desired electronic properties of the scaffold. Furthermore, the reduced symmetry of the meta-isomer enhances its solubility in standard polar aprotic solvents compared to the highly crystalline para-isomer, directly impacting manufacturability and process flow [1].

Amine Nucleophilicity and Acylation Efficiency

The position of the nitro group heavily influences the basicity and nucleophilicity of the 2-amino group on the thiadiazole ring. The meta-nitro isomer benefits from a lower Hammett substituent constant (σm = +0.71) compared to the para-isomer (σp = +0.78), meaning it avoids direct resonance-based electron withdrawal from the amine. In standard acylation assays using acid chlorides, the meta-isomer demonstrates significantly faster reaction kinetics and higher conversion rates compared to the para-isomer, which often requires elevated temperatures or stronger coupling reagents to overcome its deactivated state [1].

Evidence DimensionAmine Nucleophilicity (Hammett σ proxy) and Acylation Yield
Target Compound Datameta-nitro (σm = +0.71); High acylation yield (>85%)
Comparator Or Baselinepara-nitro (σp = +0.78); Reduced acylation yield (<60% under mild conditions)
Quantified Difference25%+ higher baseline yield in standard amide couplings due to preserved nucleophilicity
ConditionsStandard acylation with acid chlorides at room temperature in polar aprotic solvents

Buyers conducting library synthesis or scale-up will achieve higher yields and require less aggressive, costly coupling reagents by selecting the meta-isomer over the para-isomer.

Solubility and Processability in Polar Aprotic Solvents

The symmetry of the molecular structure directly dictates crystal lattice energy and, consequently, solubility. The para-nitro isomer possesses a highly symmetric, planar structure that packs efficiently into a rigid crystal lattice, making it notoriously difficult to dissolve. The meta-nitro substitution disrupts this symmetry, lowering the lattice energy. Crystallographic studies and solubility profiling indicate that meta-substituted thiadiazoles typically exhibit up to a 1.5- to 2-fold increase in solubility in standard process solvents like DMF and DMSO compared to their para-substituted counterparts[1].

Evidence DimensionSolubility in DMF/DMSO at 25°C
Target Compound Datameta-nitro isomer (asymmetric, lower lattice energy)
Comparator Or Baselinepara-nitro isomer (symmetric, high lattice energy)
Quantified DifferenceEstimated 1.5x - 2.0x higher solubility for the meta-isomer
ConditionsStandard dissolution in DMF/DMSO at ambient temperature (25°C)

Enhanced solubility prevents premature precipitation during high-concentration batch reactions and continuous flow synthesis, reducing process bottlenecks.

Chemoselective Reduction Suitability

When utilizing the nitro group as a masked amine for downstream synthesis of bis-amino or extended scaffolds, the meta-nitro isomer offers cleaner reduction profiles compared to ortho-nitro analogs. Ortho-substituted nitroaromatics often suffer from steric hindrance and are prone to undesired intramolecular side reactions (such as cyclization with the thiadiazole core) during catalytic hydrogenation. The meta-nitro group is sterically unhindered, allowing for quantitative reduction to 5-(3-aminophenyl)-1,3,4-thiadiazol-2-amine using standard Pd/C and hydrogen gas, without the formation of complex byproduct mixtures[1].

Evidence DimensionReduction purity and side-reaction profile
Target Compound Datameta-nitro isomer (sterically accessible, clean reduction)
Comparator Or Baselineortho-nitro isomer (sterically hindered, prone to cyclization)
Quantified DifferenceNear-quantitative yield for meta-isomer vs. complex mixtures for ortho-isomer
ConditionsCatalytic hydrogenation (Pd/C, H2) in methanol/ethanol

Ensures high-purity downstream conversion when the compound is procured as a precursor for synthesizing complex di-amino scaffolds.

Precursor for Advanced Pharmaceutical Libraries

Due to its preserved amine nucleophilicity and clean reduction profile demonstrated in Section 3, this compound is a highly efficient starting material for synthesizing libraries of biologically active amides and ureas. It allows for efficient coupling reactions followed by nitro-group reduction to introduce further structural diversity, a workflow where the para-isomer would suffer from low yields[1].

Synthesis of High-Performance Corrosion Inhibitors

The 1,3,4-thiadiazole core is a well-established metal chelator used in anti-corrosion formulations. The meta-nitro variant provides a specific electronic distribution that enhances adsorption onto metal surfaces while maintaining sufficient solubility in formulation matrices (as noted in Section 3), outperforming highly crystalline, insoluble symmetric analogs [1].

Development of Solution-Processable Functional Materials

As a building block for extended conjugated systems, the meta-nitro group allows for the tuning of photophysical properties. Its enhanced solubility in polar aprotic solvents compared to the para-isomer makes it highly suitable for solution-processable materials and thin-film applications where premature precipitation must be avoided [1].

XLogP3

1.5

Other CAS

833-47-6

Wikipedia

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types